4-(4-Morpholinyl)octahydro-1H-isoindole dihydrochloride
Overview
Description
4-(4-Morpholinyl)octahydro-1H-isoindole dihydrochloride is a compound with the molecular formula C12H24Cl2N2O and a molecular weight of 283.23 g/mol.
Preparation Methods
The synthesis of 4-(4-Morpholinyl)octahydro-1H-isoindole dihydrochloride typically involves the reaction of morpholine with octahydro-1H-isoindole under specific conditions. The reaction is carried out in the presence of hydrochloric acid to yield the dihydrochloride salt. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity .
Chemical Reactions Analysis
4-(4-Morpholinyl)octahydro-1H-isoindole dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the morpholine ring can be substituted with other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
4-(4-Morpholinyl)octahydro-1H-isoindole dihydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of various chemical products and intermediates
Mechanism of Action
The mechanism of action of 4-(4-Morpholinyl)octahydro-1H-isoindole dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
4-(4-Morpholinyl)octahydro-1H-isoindole dihydrochloride can be compared with other similar compounds, such as:
4-(4-Morpholinyl)octahydro-1H-isoindole: The base form without the dihydrochloride salt.
N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivatives: These compounds share a similar core structure but have different substituents, leading to varied biological activities.
The uniqueness of this compound lies in its specific chemical structure and the presence of the morpholine ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
4-(2,3,3a,4,5,6,7,7a-octahydro-1H-isoindol-4-yl)morpholine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O.2ClH/c1-2-10-8-13-9-11(10)12(3-1)14-4-6-15-7-5-14;;/h10-13H,1-9H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYBRLSWGDULOKC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CNCC2C(C1)N3CCOCC3.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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